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N-Chloro-2,6-dimethylbenzamide is an organic compound characterized by the presence of a chloro substituent on a benzamide structure. Its chemical formula is , and it features a dimethyl substitution at the 2 and 6 positions of the benzene ring. This compound is notable for its potential applications in various
Research indicates that N-Chloro-2,6-dimethylbenzamide exhibits biological activity that may have implications in pharmacology. For instance, studies have shown that related compounds can influence liver function and may cause hepatotoxicity under certain conditions . The biological effects of N-Chloro-2,6-dimethylbenzamide specifically require further investigation to fully understand its pharmacological potential and safety profile.
The synthesis of N-Chloro-2,6-dimethylbenzamide typically involves several steps:
N-Chloro-2,6-dimethylbenzamide has potential applications in various fields:
Interaction studies involving N-Chloro-2,6-dimethylbenzamide are crucial for understanding its biological effects. Research has shown that exposure to similar compounds can lead to significant liver injury and other organ dysfunctions . Further studies are necessary to elucidate the specific mechanisms through which this compound interacts with biological systems.
Several compounds share structural similarities with N-Chloro-2,6-dimethylbenzamide. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro-N,N-dimethylbenzamide | 4-Chloro-N,N-dimethylbenzamide | Commonly used in pharmaceuticals; different substitution pattern. |
| 2-Amino-5-chloro-N,N-dimethylbenzamide | 2-Amino-5-chloro-N,N-dimethylbenzamide | Exhibits significant hepatotoxicity; amino group alters reactivity. |
| 2-Chloro-N,N-diethylbenzamide | 2-Chloro-N,N-diethylbenzamide | Similar structure but with ethyl groups instead of methyl; affects solubility and reactivity. |
N-Chloro-2,6-dimethylbenzamide is unique due to its specific arrangement of methyl groups and the chloro substituent, which influences its chemical reactivity and potential biological activity compared to these similar compounds.
Traditional chlorination methods for benzamide derivatives rely on electrophilic or oxidative reagents to introduce chlorine atoms at specific positions. For N-chloro-2,6-dimethylbenzamide, the amide nitrogen serves as the primary chlorination site. Key reagents include N-chlorosuccinimide (NCS), chlorine gas (Cl$$_2$$), and hypochlorite salts (OCl$$^-$$), each exhibiting distinct reactivity profiles.
A comparative analysis of these methods reveals trade-offs between selectivity, scalability, and operational complexity (Table 1).
Table 1: Chlorination Reagents for N-Chloro-2,6-dimethylbenzamide Synthesis
| Reagent | Selectivity | Yield (%) | Scalability |
|---|---|---|---|
| NCS | High | 65–75 | Moderate |
| Cl$$2$$/FeCl$$3$$ | Moderate | 70–85 | High |
| NaOCl | Low | 50–60 | Low |
Recent advances in catalysis have enhanced selectivity and reduced reagent waste. Palladium-based systems, inspired by C–H functionalization strategies, show promise for directed N-chlorination.
These catalytic systems mitigate side reactions such as ring chlorination or oxidation, which are prevalent in conventional methods.
Industrial production demands cost-effective, reproducible protocols. Key parameters include solvent selection, temperature, and reaction time.
Optimized conditions for Cl$$_2$$-mediated chlorination are summarized below:
The choice between oxidative and electrophilic pathways hinges on substrate compatibility and desired selectivity.
Mechanistic Insights:
A hybrid approach, employing Pd catalysis under electrochemical conditions, merges aspects of both strategies, achieving 80–90% yields with minimal byproducts.
N-Chloro-2,6-dimethylbenzamide serves as a highly effective intermediate in the synthesis of isoindolinone derivatives through transition metal-catalyzed annulation reactions [1] [2]. The compound's unique structural features, particularly the presence of two methyl substituents at the 2,6-positions combined with the N-chloro functionality, provide enhanced reactivity and selectivity compared to unsubstituted N-chlorobenzamide analogs [3] [4].
The isoindolinone formation process typically involves cobalt(III)-catalyzed carbon-hydrogen activation followed by intramolecular cyclization [1] [5]. Research demonstrates that N-chloro-2,6-dimethylbenzamide undergoes efficient [4+1] annulation with cyclopropenes to yield chiral isoindolinones with exceptional enantioselectivities of up to 99:1 enantiomeric ratio [3] [6]. The methyl substituents at the 2,6-positions provide crucial steric directing effects that enhance both the regioselectivity and the overall yield of the cyclization process [7] [3].
Mechanistic studies reveal that the N-chloro bond functions as an internal oxidant, eliminating the need for external oxidizing agents and creating a redox-neutral reaction environment [8] [9]. This internal oxidation mechanism is particularly advantageous when combined with the steric bulk provided by the 2,6-dimethyl substitution pattern, as it leads to improved chemoselectivity and reduced formation of unwanted side products [7] [3].
The synthetic utility of N-chloro-2,6-dimethylbenzamide in isoindolinone formation extends to the preparation of complex polycyclic structures [1] [10]. Iridium-catalyzed [4+1] annulation reactions with cyclopropanols have been successfully employed to construct isoindolin-1-one derivatives bearing the dimethyl substitution pattern [10]. These reactions proceed through sequential carbon-hydrogen/carbon-carbon cleavage and carbon-carbon/carbon-nitrogen bond formation processes [10].
| Reaction System | Catalyst | Yield Range (%) | Selectivity | Reaction Time (h) |
|---|---|---|---|---|
| N-Chloro-2,6-dimethylbenzamide + Cyclopropenes | Chiral Cp*Co(III) | 78-96 | 99:1 er | 12-18 |
| N-Chloro-2,6-dimethylbenzamide + Terminal Alkynes | Cp*Co(III) | 60-85 | >90:10 regioselectivity | 18-36 |
| N-Chloro-2,6-dimethylbenzamide + Cyclopropanols | Cp*Ir(III) | 65-88 | High regioselectivity | 8-12 |
The mechanistic pathway for N-chloro-2,6-dimethylbenzamide-mediated annulation reactions involves several key steps that distinguish it from other N-chloroamide derivatives [7] [3]. Initial coordination of the substrate to the transition metal catalyst occurs through the amide nitrogen, with the N-chloro bond providing the necessary oxidizing equivalents for the catalytic cycle [8] [7].
Computational studies on cobalt(III)-catalyzed annulation reactions reveal that the mechanism proceeds through a spin-crossover event, where the triplet state of cobalt complexes is favored in most intermediates and transition states [7]. The exception occurs during the migratory insertion step, which preferentially adopts the singlet state [7]. This spin-crossover behavior is crucial for understanding the high efficiency observed with N-chloro-2,6-dimethylbenzamide substrates [7].
The carbon-hydrogen activation step represents the rate-determining step in the overall catalytic cycle [5]. Deuterium labeling studies confirm that the cleavage of the ortho carbon-hydrogen bond occurs with high selectivity, driven by the combined electronic and steric effects of the 2,6-dimethyl substitution pattern [5] [11]. The methyl groups provide steric protection that directs the metalation to occur at the less hindered ortho position, thereby controlling the regioselectivity of the subsequent annulation process [12] [11].
Energy decomposition analysis indicates that steric effects dominate the enantioselectivity-determining step in reactions involving chiral cyclopentadienyl ligands [7]. The bulky substituents on the cyclopentadienyl ring of trisubstituted binaphthyl-cyclopentadienyl ligands interact favorably with the methyl groups of N-chloro-2,6-dimethylbenzamide, leading to enhanced stereochemical control [7] [3].
The formation of metallacycle intermediates proceeds through regioselective insertion of unsaturated coupling partners into the carbon-cobalt bond [8] [3]. For N-chloro-2,6-dimethylbenzamide, this insertion is governed by weak chelation between the carbonyl oxygen of the coupling partner and the cobalt center, with the methyl substituents providing additional steric guidance [8] [7].
| Mechanistic Step | Energy Barrier (kcal/mol) | Key Intermediate | Selectivity Factor |
|---|---|---|---|
| C-H Activation | 18.2 | Cobaltacycle | Methyl group steric effect |
| Migratory Insertion | 15.7 | Seven-membered metallacycle | Electronic activation |
| Oxidative Addition | 12.4 | Co-nitrene species | N-Cl bond reactivity |
| Reductive Elimination | 11.8 | Product complex | Steric release |
N-Chloro-2,6-dimethylbenzamide exhibits remarkable chemoselectivity in cross-coupling reactions, distinguishing it from other chloroamide derivatives through its unique reactivity profile [12] [13]. The presence of methyl groups at the 2,6-positions creates a sterically demanding environment that influences both the site-selectivity of carbon-hydrogen activation and the regioselectivity of subsequent coupling reactions [12] [14].
In cobalt(III)-catalyzed [4+2] annulation reactions with vinyl silanes, N-chloro-2,6-dimethylbenzamide demonstrates reverse regioselectivity compared to unsubstituted analogs [12]. The reaction proceeds with excellent selectivity ratios exceeding 95:5, with the silyl group providing additional directing effects that complement the steric influence of the methyl substituents [12]. This reverse regioselectivity enables the synthesis of 4-silylated isoquinolones, which can be subsequently converted to 3,4-dihydroisoquinolones through protodesilylation [12].
The chemoselectivity of N-chloro-2,6-dimethylbenzamide in maleimide coupling reactions represents a significant advancement over traditional Michael addition pathways [4]. While most maleimide reactions with amides typically produce Michael-type or 1,1-addition products, the use of N-chloro-2,6-dimethylbenzamide exclusively yields [4+2] annulated products at room temperature [4]. This selectivity arises from the electronic activation provided by the N-chloro functionality combined with the steric directing effects of the methyl groups [4] [5].
Cross-coupling reactions involving N-chloro-2,6-dimethylbenzamide with alkylidenecyclopropanes proceed through a highly chemoselective pathway that avoids competing ring-opening reactions [5]. The reaction demonstrates broad functional group tolerance, accommodating halides, ethers, and ester functionalities without interference [5] [11]. The N-chloro bond serves as an internal oxidant, enabling the reaction to proceed under mild conditions without external metal oxidants [5].
Palladium-catalyzed cross-coupling processes with N-chloro-2,6-dimethylbenzamide exhibit ligand-controlled site-selectivity [13]. The choice of ancillary ligand on the palladium catalyst can direct the reaction to occur at different positions on the aromatic ring, providing complementary selectivity patterns [13]. This ligand-controlled selectivity is particularly pronounced with N-chloro-2,6-dimethylbenzamide due to the steric differentiation created by the methyl substituents [13].
| Cross-Coupling Partner | Selectivity Type | Selectivity Ratio | Key Controlling Factor | Functional Group Tolerance |
|---|---|---|---|---|
| Vinyl Silanes | Reverse Regioselectivity | >95:5 | Silyl directing effect + methyl steric hindrance | Halides, ethers, esters |
| Maleimides | Chemoselectivity over Michael Addition | Exclusive [4+2] | Electronic activation + steric control | Halides, alkyl, aryl groups |
| Alkylidenecyclopropanes | Site-Selective C-H Activation | >90:10 | Methyl group steric differentiation | Wide range of substituents |
| Terminal Alkynes | Regioselective Insertion | >88:12 | Electronic and steric complementarity | Halides, alkyl, aromatic groups |
The structural configuration of N-Chloro-2,6-dimethylbenzamide provides a valuable framework for understanding how specific molecular modifications influence antimicrobial efficacy. Research on related chlorinated benzamide derivatives has demonstrated that the position and nature of halogen substitution significantly impacts biological activity [2] [3].
Studies examining chlorinated benzamide analogues have revealed critical structure-activity relationships. N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives demonstrated that compounds containing chloromethyl substituents at the 2-position of benzimidazole showed significant anti-inflammatory and antimicrobial effects [2]. The incorporation of chlorine functionality into benzamide structures consistently enhances antimicrobial potency, with minimum inhibitory concentration values ranging from 3.12 to 32 micrograms per milliliter against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus [4].
The dimethyl substitution pattern at the 2,6-positions creates steric hindrance that influences molecular conformation and receptor binding interactions [5]. This specific substitution pattern has been shown to affect the orientation of the amide bond relative to the aromatic ring, with one ortho-methyl group positioned syn to the nitrogen-hydrogen bond while the other adopts an anti configuration [5]. Such conformational constraints directly influence the compound's ability to interact with target biomolecules.
Table 3.1: Antimicrobial Activity Data for Chlorinated Benzamide Derivatives
| Compound Type | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-Chlorobenzamide derivatives | Staphylococcus aureus | 3.12 | [4] |
| 4-Chlorobenzamide derivatives | Methicillin-resistant S. aureus | 3.12 | [4] |
| Benzothiazole-benzamide hybrids | Escherichia coli | 7.81 | [6] |
| Benzothiazole-benzamide hybrids | Klebsiella pneumoniae | 3.91 | [6] |
The chloro substituent on the nitrogen atom introduces additional reactivity that may contribute to antimicrobial mechanisms. N-chloro compounds are known to possess oxidative properties that can disrupt bacterial cell wall synthesis and protein function [7] [8]. Research has shown that N-chloro amino acid derivatives undergo specific degradation pathways that generate reactive intermediates capable of interacting with cellular components [7].
The N-chloro functionality in N-Chloro-2,6-dimethylbenzamide significantly alters the compound's enzyme binding characteristics compared to conventional benzamide derivatives. Thermodynamic studies on benzamidinium derivatives have demonstrated that electron-withdrawing substituents influence binding affinity through modulation of electrostatic interactions [9]. The chloro group's electron-withdrawing nature enhances the electrophilicity of the nitrogen center, potentially strengthening interactions with nucleophilic amino acid residues in enzyme active sites.
Cytochrome P450 enzyme interactions represent a critical area where N-chloro substituents demonstrate distinct binding profiles. Research on chlorinated compounds has shown that chlorine substitution can lead to mechanism-based enzyme inactivation through formation of reactive intermediates [10] [11]. The benzamide scaffold provides a favorable framework for cytochrome P450 binding, with the aromatic ring occupying hydrophobic binding pockets while the amide functionality engages in hydrogen bonding interactions .
Table 3.2: Enzyme Binding Affinity Data for N-Chloro and Related Benzamide Derivatives
| Enzyme Target | Compound Type | Binding Affinity (IC50/Ki) | Interaction Type | Reference |
|---|---|---|---|---|
| Acetylcholinesterase | 2-Hydroxy-N-phenylbenzamides | 33.1-85.8 μM | Competitive inhibition | [13] |
| Butyrylcholinesterase | 2-Hydroxy-N-phenylbenzamides | 53.5-228.4 μM | Mixed inhibition | [13] |
| Cytochrome P450 2A1/2 | Benzimidazole derivatives | Variable induction | Transcriptional control | [14] |
| Carbonic anhydrase II | 4-Chloro-N-(2-methylpropyl)benzamide | 1.55-3.92 μM | Competitive inhibition |
The thermodynamic signature of N-chloro benzamide binding involves both enthalpic and entropic contributions. Studies on related benzamidinium compounds reveal that binding is characterized by negative heat capacity changes, indicating significant hydrophobic interactions [9] [16]. The presence of the chloro substituent introduces additional van der Waals contacts while potentially disrupting water molecules in the enzyme binding site, leading to favorable entropic contributions to binding affinity.
Acetylcholinesterase inhibition studies with benzamide derivatives have shown that structural modifications significantly influence selectivity between acetylcholinesterase and butyrylcholinesterase [13] [17]. Compounds with chloro substituents at the 5(6)-position of benzimidazole rings demonstrated potent acetylcholinesterase inhibition with IC50 values of 29.5-31.9 nanomolar, comparable to the established drug donepezil [17].
N-Chloro-2,6-dimethylbenzamide exhibits significant potential for interaction with various neurotransmitter receptor systems, a property that stems from the benzamide scaffold's established affinity for neuronal targets. The structural features of this compound position it as a candidate for modulating dopaminergic, serotonergic, and GABAergic neurotransmission pathways.
Dopamine receptor interactions represent a primary area of interest for benzamide derivatives. Research has demonstrated that benzamides with specific substitution patterns can achieve high selectivity for dopamine D2 receptors [18] [19]. The conformational analysis of dopamine D2 receptor antagonists reveals that benzamides adopt extended conformations when bound to the receptor, with the amide side chain positioning being critical for activity [18]. The 2,6-dimethyl substitution pattern in N-Chloro-2,6-dimethylbenzamide may influence this conformational preference, potentially enhancing receptor selectivity.
Table 3.3: Neuropharmacological Binding Data for Benzamide Derivatives
| Receptor Target | Compound Type | Binding Affinity (Ki/IC50) | Selectivity | Reference |
|---|---|---|---|---|
| Dopamine D2 | Conformationally-flexible benzamides | 2 nM | 30-fold vs D2 | [19] |
| Dopamine D3 | Benzamide analogues | 2 nM | D3-selective | [19] |
| Nicotinic α4β2 | 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | 6.0 μM | 5-fold vs α3β4 | [20] |
| Serotonin 5-HT6 | Benzimidazole derivatives | Variable nM range | Subtype-selective | [21] |
The N-chloro functionality introduces unique pharmacological properties that distinguish this compound from conventional benzamide neuroactive agents. Chlorinated compounds often exhibit enhanced membrane penetration characteristics, which can improve central nervous system bioavailability . The electron-withdrawing nature of the chloro substituent may also influence the compound's interaction with ion channels and receptor binding sites through altered electrostatic properties.
Nicotinic acetylcholine receptor modulation represents another significant neuropharmacological application. Benzamide analogs have been identified as negative allosteric modulators of human neuronal nicotinic receptors, with structure-activity relationships indicating that specific substitution patterns influence subtype selectivity [20] [23]. The 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide exhibited an IC50 value of 6.0 micromolar on human α4β2 nicotinic acetylcholine receptors with approximately 5-fold preference against α3β4 subtypes [20].
GABAergic system interactions may also be relevant for N-Chloro-2,6-dimethylbenzamide, given that benzamide derivatives have demonstrated capacity to interact with GABA receptor systems [24]. The structural similarity to compounds that modulate GABAergic neurotransmission suggests potential applications in anxiolytic or anticonvulsant therapeutic areas. Research has shown that benzamidine, a structurally related compound, can serve as an agonist for GABA receptors, opening new avenues for rational drug design [25].